4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
This compound features a 4-methoxybenzamide core linked to a thiazol ring via an ethyl carboxamide bridge. The thiazol moiety is further substituted with a phenyl group bearing a 6-methylbenzo[d]thiazol-2-yl group. Its molecular formula is C₃₂H₂₇N₅O₃S₂, with a molecular weight of 617.7 g/mol (estimated).
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S2/c1-16-3-12-22-23(13-16)36-26(30-22)18-4-8-19(9-5-18)28-24(32)14-20-15-35-27(29-20)31-25(33)17-6-10-21(34-2)11-7-17/h3-13,15H,14H2,1-2H3,(H,28,32)(H,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZAMJQGGJZNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation, as prostaglandins are key mediators of this process.
Biological Activity
4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the CAS number 921792-61-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.52 g/mol. Its structure features multiple functional groups, including methoxy, thiazole, and amide moieties, which are critical for its biological activity.
Biological Activity
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with benzothiazole structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the benzothiazole nucleus have been shown to enhance anticancer activity against non-small cell lung cancer and other malignancies .
Table 1: Summary of Biological Activities
2. Mechanism of Action
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Signaling Pathways : It has been suggested that such compounds can interfere with signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
Case Studies
Case Study 1: Antitumor Efficacy
A study investigating the efficacy of various benzothiazole derivatives found that those similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study utilized MTT assays to evaluate cell viability and determined IC50 values that indicated promising anticancer activity .
Case Study 2: In Vivo Studies
In vivo studies using animal models have demonstrated that compounds related to this class can significantly reduce tumor size compared to control groups. These findings suggest potential for further development into therapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant anticancer activities. The thiazole and benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies show that benzothiazole derivatives can effectively target cancer cell lines, leading to cell cycle arrest and programmed cell death.
Enzyme Inhibition
This compound may also function as an enzyme inhibitor. Research on related thiazole compounds suggests they can inhibit specific kinases involved in cancer progression. By targeting these enzymes, the compound could potentially disrupt signaling pathways that promote tumor growth .
Drug Development
The structural characteristics of this compound make it a candidate for drug development aimed at treating various cancers. Its ability to interact with multiple biological targets could be harnessed to design multi-targeted therapies that are more effective than traditional single-target drugs .
Synthesis of Analogues
The compound serves as a scaffold for synthesizing novel analogues with enhanced efficacy and reduced side effects. Medicinal chemists can modify the existing structure to improve pharmacokinetic properties or selectivity towards specific cancer types .
Case Studies
- In Vitro Studies : A study involving a series of thiazole derivatives demonstrated that modifications to the benzamide moiety significantly impacted anticancer activity against breast cancer cell lines. The results indicated that the presence of methoxy groups enhanced cytotoxicity, suggesting a structure-activity relationship that could be further explored with this compound.
- In Vivo Studies : Animal models treated with related benzothiazole compounds showed promising results in reducing tumor size and improving survival rates. These findings support the hypothesis that this compound could exhibit similar therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazol Ring
Compound A : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Molecular Formula : C₁₈H₁₇N₃O₄S
- Key Differences : Replaces the 4-methoxybenzamide with a furan-2-carboxamide and substitutes the 6-methylbenzo[d]thiazol-phenyl group with a 3-methoxybenzylamine.
- Implications : The furan ring may reduce aromatic stacking interactions compared to benzamide derivatives, while the smaller 3-methoxybenzyl group could lower steric hindrance .
Compound B : 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 317853-89-7)
- Molecular Formula : C₂₄H₂₁N₂O₂S
- Key Differences : Lacks the ethyl carboxamide bridge and benzo[d]thiazol group. The thiazol ring is substituted with 4-methylphenyl and phenyl groups.
- Implications : Simplified structure may enhance synthetic accessibility but reduce target specificity due to absent hydrogen-bonding motifs .
Modifications to the Benzamide Core
Compound C : 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (CAS 380593-61-3)
- Molecular Formula : C₂₀H₁₄N₂O₃S
- Key Differences : Replaces 4-methoxybenzamide with 4-methylbenzamide and introduces a coumarin (2-oxochromen-3-yl) group on the thiazol.
- Implications : The coumarin moiety may confer fluorescence properties, enabling imaging applications, while the methyl group reduces electron-donating effects compared to methoxy .
Compound D : 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7)
Complex Derivatives with Triazole or Indole Linkers
Compound E : N-(Benzo[d]thiazol-2-yl)-4-((4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide
- Molecular Formula : C₃₄H₃₂N₇O₅S₂
- Key Differences: Incorporates a triazole linker and indolinone group, replacing the ethyl bridge and 6-methylbenzo[d]thiazol-phenyl group.
Functional Group Replacements
Compound F : N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
Comparative Analysis Table
Research Implications
- Activity : The target compound’s benzo[d]thiazol and thiazol-ethyl bridge may optimize kinase binding compared to simpler analogs (Compounds B, D).
- Synthetic Complexity : Triazole-containing derivatives (Compound E) show higher synthetic yields (72% vs. 34% in other analogs) but require multi-step protocols .
- Pharmacokinetics : Fluorinated or coumarin derivatives (Compounds C, F) offer advantages in stability and imaging but may face toxicity challenges.
Q & A
Q. Table 1: Key Spectral Markers for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Methoxy (-OCH₃) | – | 3.8–4.0 (s, 3H) | ~55–60 |
| Benzamide (C=O) | 1660–1700 | – | ~165–170 |
| Thiazole NH | 3200–3400 | 9.5–10.5 (s, 1H) | – |
Q. Table 2: Example SAR Modifications and Biological Outcomes
| Derivative | Substituent Change | IC₅₀ (μM, MCF-7) | Target Affinity (ΔG_bind, kcal/mol) |
|---|---|---|---|
| Parent Compound | – | 1.2 | -9.8 (EGFR) |
| 6-Br-Benzothiazole | 6-Me → 6-Br | 0.7 | -10.5 |
| 4-F-Thiazole | H → 4-F on thiazole | 2.5 | -8.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
